molecular formula C14H17NO5 B155310 4-(Cbz-amino)tetrahydropyran-4-carboxylic acid CAS No. 138402-13-8

4-(Cbz-amino)tetrahydropyran-4-carboxylic acid

Cat. No.: B155310
CAS No.: 138402-13-8
M. Wt: 279.29 g/mol
InChI Key: KBGZJANMFZSOFP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cbz-amino)tetrahydropyran-4-carboxylic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. One common method involves the reaction of tetrahydropyran-4-carboxylic acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-(Cbz-amino)tetrahydropyran-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Cbz-amino)tetrahydropyran-4-carboxylic acid is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-(Cbz-amino)tetrahydropyran-4-carboxylic acid involves its role as a protected amino acid derivative. The Cbz group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Cbz group, the free amino acid can participate in various biochemical processes. The molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4-(Boc-amino)tetrahydropyran-4-carboxylic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.

    4-(Fmoc-amino)tetrahydropyran-4-carboxylic acid: Similar structure but with a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Cbz.

Uniqueness

4-(Cbz-amino)tetrahydropyran-4-carboxylic acid is unique due to its specific protecting group, which offers distinct advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amino groups are required .

Properties

IUPAC Name

4-(phenylmethoxycarbonylamino)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c16-12(17)14(6-8-19-9-7-14)15-13(18)20-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGZJANMFZSOFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598693
Record name 4-{[(Benzyloxy)carbonyl]amino}oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138402-13-8
Record name Tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-2H-pyran-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138402-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{[(Benzyloxy)carbonyl]amino}oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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